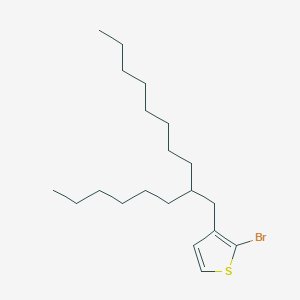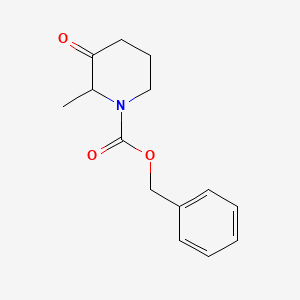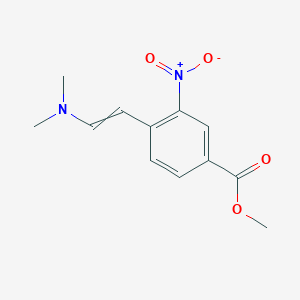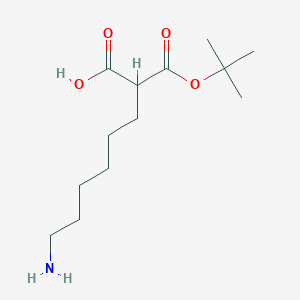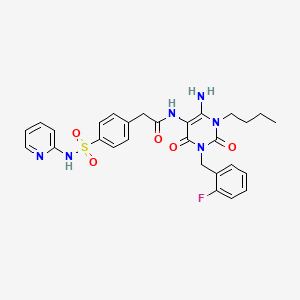
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfamoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and pyridinylsulfamoyl groups. Common reagents used in these reactions include amines, acyl chlorides, and sulfonamides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{6-Amino-1-butyl-3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide
- N-{6-Amino-1-butyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide
Uniqueness
The presence of the fluorophenyl group in N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
748149-28-2 |
|---|---|
Formule moléculaire |
C28H29FN6O5S |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
N-[6-amino-1-butyl-3-[(2-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-2-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C28H29FN6O5S/c1-2-3-16-34-26(30)25(27(37)35(28(34)38)18-20-8-4-5-9-22(20)29)32-24(36)17-19-11-13-21(14-12-19)41(39,40)33-23-10-6-7-15-31-23/h4-15H,2-3,16-18,30H2,1H3,(H,31,33)(H,32,36) |
Clé InChI |
KKRYAISWWLDSGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC=CC=C2F)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


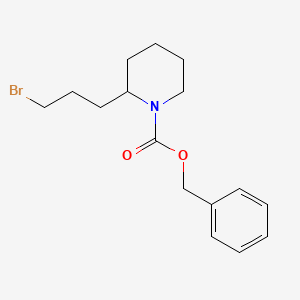
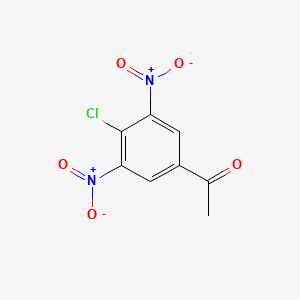


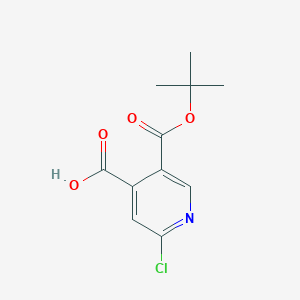

![1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-](/img/structure/B8756353.png)
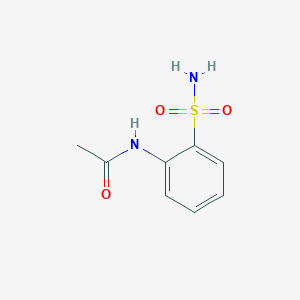
![(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol](/img/structure/B8756367.png)
